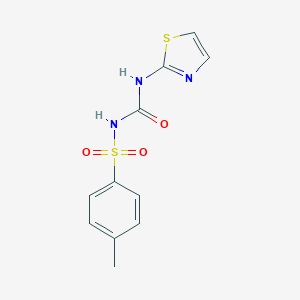
1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea is a chemical compound used in scientific research for its unique properties. It is a member of the sulfonyl urea family of compounds and has been found to have potential applications in various fields, including medicine, agriculture, and material science.
Mechanism Of Action
The mechanism of action of 1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins in the body, leading to its anti-inflammatory and anti-cancer properties.
Biochemical And Physiological Effects
1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have an effect on insulin secretion and glucose metabolism.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea in lab experiments is its unique properties, which make it a useful tool for studying various biological processes. However, one limitation is its potential toxicity, which must be carefully considered when performing experiments.
Future Directions
There are many potential future directions for research involving 1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea. These include further studies on its anti-inflammatory and anti-cancer properties, as well as its potential applications in material science. Additionally, research could focus on developing safer and more effective derivatives of the compound for use in medicine and agriculture.
Synthesis Methods
The synthesis of 1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea involves the reaction of 4-methylphenylsulfonyl isocyanate with 2-aminothiazole in the presence of a base. The reaction yields the desired compound, which can be purified using standard techniques.
Scientific Research Applications
1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea has been used in scientific research for its potential applications in various fields. In medicine, it has been found to have anti-inflammatory and anti-cancer properties. In agriculture, it has been used as a herbicide and insecticide. In material science, it has been used as a building block for the synthesis of novel materials.
properties
CAS RN |
24535-63-5 |
|---|---|
Product Name |
1-(4-Methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea |
Molecular Formula |
C11H11N3O3S2 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C11H11N3O3S2/c1-8-2-4-9(5-3-8)19(16,17)14-10(15)13-11-12-6-7-18-11/h2-7H,1H3,(H2,12,13,14,15) |
InChI Key |
ZXPLKYLPCUVOFS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=CS2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC=CS2 |
Other CAS RN |
24535-63-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



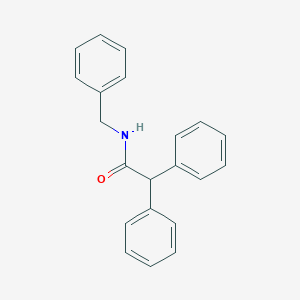
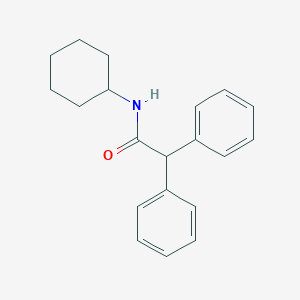
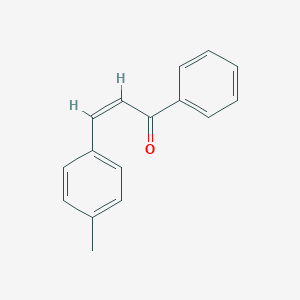
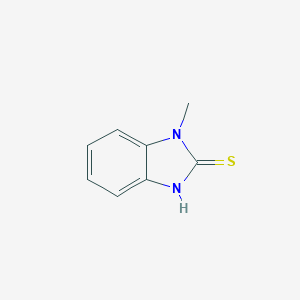
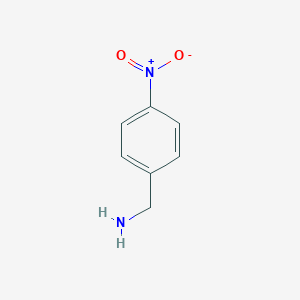
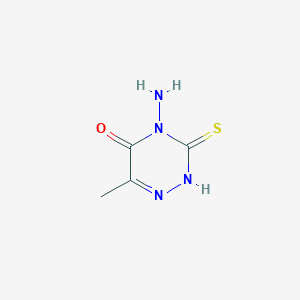
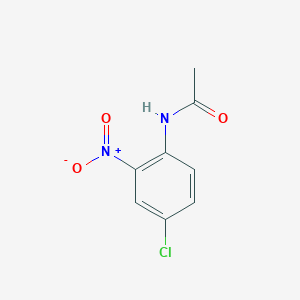
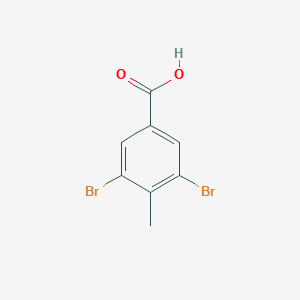
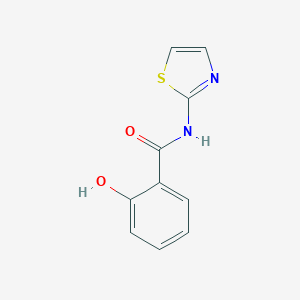
![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)
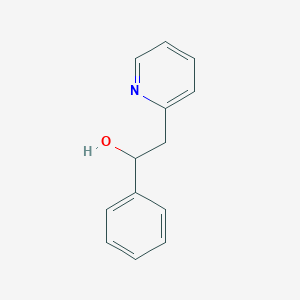
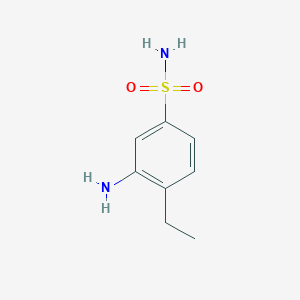
![n-[3-(Dimethylamino)phenyl]acetamide](/img/structure/B181318.png)
